4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride
CAS No.: 2034473-34-0
Cat. No.: VC7471899
Molecular Formula: C15H12ClN5S2
Molecular Weight: 361.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034473-34-0 |
|---|---|
| Molecular Formula | C15H12ClN5S2 |
| Molecular Weight | 361.87 |
| IUPAC Name | 4-(2,1,3-benzothiadiazol-5-yl)-N-(4-methylpyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C15H11N5S2.ClH/c1-9-4-5-16-7-13(9)17-15-18-14(8-21-15)10-2-3-11-12(6-10)20-22-19-11;/h2-8H,1H3,(H,17,18);1H |
| Standard InChI Key | QPUOMVBLRPOQJN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Introduction
The compound 4-(benzo[c] thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride represents a novel heterocyclic structure with potential applications in medicinal chemistry. Its molecular framework combines a benzo[c] thiadiazole core with a thiazole ring and a pyridine derivative, creating a platform for biological activity exploration. Compounds with similar scaffolds have demonstrated significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Structural Overview
The chemical structure of this compound includes:
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Benzo[c]125thiadiazole: Known for its electron-withdrawing properties and ability to interact with biological targets.
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Thiazole ring: A common moiety in bioactive molecules with antimicrobial and anticancer potential.
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Pyridine derivative: Enhances solubility and provides functional versatility for receptor binding.
The hydrochloride salt form improves the compound's stability and solubility, making it suitable for biological studies.
Synthesis
While specific synthesis details for this compound are not directly available in the provided data, related thiazole derivatives are typically synthesized via:
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Cyclization reactions involving thiourea or thiosemicarbazide.
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Coupling reactions to introduce the benzo[c] thiadiazole group.
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Salt formation using hydrochloric acid to enhance solubility.
Characterization Techniques
Compounds of this type are characterized using:
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Nuclear Magnetic Resonance (NMR): To confirm structural integrity (e.g., proton and carbon shifts).
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Mass Spectrometry (MS): For molecular weight verification.
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Infrared Spectroscopy (IR): To identify functional groups.
These methods ensure the purity and correct assembly of the compound's molecular framework.
Biological Activity
Although specific biological data for this compound is unavailable in the search results, analogous structures suggest potential activities:
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Antimicrobial Activity: Thiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial enzymes or membranes .
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Anticancer Properties: Benzo[c] thiadiazole-containing compounds exhibit cytotoxicity against cancer cell lines through apoptosis induction or cell cycle arrest .
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Anti-inflammatory Potential: Molecular docking studies on related compounds indicate inhibition of enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammation .
Comparative Analysis of Related Compounds
Below is a table summarizing properties of structurally similar compounds:
Applications and Future Directions
Given its structural complexity and potential bioactivity:
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Drug Development: The compound can serve as a lead molecule for designing drugs targeting cancer or bacterial infections.
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Molecular Docking Studies: Computational studies can predict interactions with enzymes or receptors.
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In Vitro Assays: Testing against microbial strains or cancer cell lines to validate activity.
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